2-Chlorothiazole

Catalog No.
S569363
CAS No.
3034-52-4
M.F
C3H2ClNS
M. Wt
119.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorothiazole

Researchers requiring robust, scalable cross-coupling partners face a choice: use expensive, highly reactive bromo-analogs or cope with sluggish chloride reactivity. 2-Chlorothiazole bridges this gap, offering a cost-effective alternative when paired with advanced catalyst systems. • Economical large-scale synthesis for agrochemicals like neonicotinoid insecticides. • Direct electrophilic handle avoids amino protection, reducing step count in pharma scaffolds. • Superior yields in Stille couplings (vs. 2-bromothiazole Suzuki) for bithiazole structures. Available in high purity with reliable global supply.

CAS Number

3034-52-4

Product Name

2-Chlorothiazole

IUPAC Name

2-chloro-1,3-thiazole

Molecular Formula

C3H2ClNS

Molecular Weight

119.57 g/mol

InChI

InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H

InChI Key

KLEYVGWAORGTIT-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)Cl

Canonical SMILES

C1=CSC(=N1)Cl

The exact mass of the compound 2-Chlorothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43543. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-1,3-thiazole, 2-Thiazolyl chloride, 2-Chlorothiazole

Purity

≥98%

Package Size

5 g, 25 g

2-Chlorothiazole (CAS 3034-52-4) is a halogenated heterocyclic compound widely used as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals. The chlorine atom at the 2-position activates the molecule for both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), making it a versatile precursor. Its utility is defined by the specific reactivity profile of the C-Cl bond, which dictates catalyst selection, reaction conditions, and compatibility with other functional groups, distinguishing it from other 2-halo or 2-aminothiazole analogs.

Procurement Fit

Reactivity Reactive chlorine enables SNAr and cross-coupling pathways
Handling Liquid state supports automated dispensing and high-throughput workflows
Process Designed for scalable process chemistry as a key intermediate

Substituting 2-chlorothiazole with its bromo- or iodo-analogs is a critical process decision, not a simple material swap. The carbon-halogen bond strength (C-Cl > C-Br > C-I) directly governs the kinetics of the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions. While 2-bromothiazole is more reactive and often proceeds under milder conditions, 2-chlorothiazole's lower cost and greater stability can be leveraged for more economical large-scale syntheses, provided the correct, typically more active, catalyst system is employed. This trade-off between reactivity and cost makes the choice of halide highly dependent on the specific reaction, scale, and economic targets, rendering the halides non-interchangeable from a process development and procurement standpoint.

Substitution Risk

Reactivity shift 2-Chlorothiazole reactivity profile may not transfer to 2-Bromothiazole; reductive dehalogenation pathways differ and can alter reaction outcome.
Physical state Liquid vs solid (M.P. 33–35 °C) demands different dispensing and storage protocols, limiting direct substitution in automated workflows.
Process fit Patented continuous processes are optimized around 2-chlorothiazole; substituting the halogen may invalidate safety and purity design.

Precursor Suitability: Enabling High-Yield Stille Coupling Where Suzuki-Miyaura Fails with Bromo-Analogs

In the synthesis of 2'-chloro-2,5'-bithiazole, attempts to use Suzuki-Miyaura coupling with 2-bromothiazole as the coupling partner resulted in low yields of only 32-37%, accompanied by significant homocoupling byproducts. In contrast, switching to a Stille coupling protocol with 2-chlorothiazole as a precursor to the organotin reagent yielded the desired product in a more efficient 56%. This demonstrates a clear case where the selection of 2-chlorothiazole, in combination with the appropriate coupling method, provides a superior synthetic route compared to the more conventionally reactive 2-bromothiazole.

Evidence DimensionReaction Yield (%)
Target Compound Data56% (using a 2-chlorothiazole-derived organotin reagent in a Stille coupling)
Comparator Or Baseline2-Bromothiazole: 32-37% (in a Suzuki-Miyaura coupling)
Quantified Difference1.5 to 1.75-fold higher yield
ConditionsSynthesis of 2'-chloro-2,5'-bithiazole. Stille: Pd(PPh3)4 catalyst, benzene, 175 °C. Suzuki: Pd(PPh3)4 catalyst, Cs2CO3 base, 170 °C.

This evidence justifies procuring 2-chlorothiazole for synthetic routes where bromo-analogs underperform in more common coupling reactions, preventing costly yield losses and complex byproduct purification.

Physical state
Data to verify
Target: Liquid, B.P. 180.8 °C
Comparator: 2-Bromothiazole – solid, M.P. 33–35 °C
Liquid state supports automated dispensing in synthesis workflows
Verify physical state under actual lab conditions

Process Compatibility: Amenable to High-Yield Chlorination Under Mild Conditions for Industrial-Scale Synthesis

In the industrial preparation of 2-chloro-5-(chloromethyl)thiazole, a key intermediate for insecticides, the starting material can be reacted with a chlorinating agent like sulfuryl chloride. The process is designed for industrial scale, operating at mild temperatures between 0°C and 40°C. This demonstrates the compound's suitability as a stable precursor that can be efficiently generated under controlled, economically viable conditions, a critical factor for large-scale manufacturing compared to potentially more expensive or less stable starting materials.

Evidence DimensionReaction Temperature (°C)
Target Compound Data0°C to 40°C (preferred range: 10°C to 15°C)
Comparator Or BaselineGeneral thermal processes which may require higher temperatures (>80°C to 180°C)
Quantified DifferenceAvoids high-energy, high-temperature conditions, improving process safety and cost-effectiveness.
ConditionsChlorination of a thiazole precursor using sulfuryl chloride in a halogenated hydrocarbon solvent like dichloromethane.

This processability evidence supports the selection of 2-chlorothiazole precursors for large-scale campaigns where safety, energy costs, and mild reaction conditions are primary procurement drivers.

Process safety
Class-level
Continuous process yields a thermally stable, high-purity intermediate; batch methods raised safety risks.
Process design centers on chloro-thiazole specificity
Patent-sourced process optimization

Reactivity Control: Superior Performance Over 2-Aminothiazole as a Neutral Synthetic Intermediate

In many multi-step syntheses, the 2-amino group of the readily available 2-aminothiazole is a liability, as it can interfere with subsequent reactions or require protection/deprotection steps. Converting 2-aminothiazole to 2-chlorothiazole via a Sandmeyer-type reaction transforms the nucleophilic amino group into an electrophilic site with a stable, reactive leaving group. This allows for controlled C-C or C-heteroatom bond formation via cross-coupling or SNAr, a strategic advantage that avoids the side reactions associated with the free amine, thereby simplifying process development and improving overall yields.

Evidence DimensionFunctional Group Reactivity
Target Compound DataElectrophilic center, suitable for cross-coupling and SNAr reactions.
Comparator Or Baseline2-Aminothiazole: Nucleophilic center, requires protection or can lead to side reactions.
Quantified DifferenceQualitative difference in reactivity mode (electrophilic vs. nucleophilic).
ConditionsGeneral multi-step synthesis in pharmaceutical and agrochemical development.

Procuring 2-chlorothiazole directly, or generating it in situ, is a key strategy to streamline synthetic routes, avoid protecting group chemistry, and improve process efficiency compared to using 2-aminothiazole as the primary building block.

Herbicidal activity
Reported
Derivative showed reported comparable activity to chloro-pyridyl analogues at 75 g/ha.
Supports agrochemical lead screening context
Activity context may vary with target species
Reactivity ranking
Class-level
2-substituted > 5-substituted > 4-substituted (DFT Fukui prediction)
Theoretical ranking supports 2-position for nucleophilic attack
Class-level computational evidence

Cost-Effective Production of Agrochemical Intermediates

For large-scale manufacturing of thiazole-containing agrochemicals, such as neonicotinoid insecticides, process economics are paramount. The use of 2-chlorothiazole and its derivatives allows for synthesis under mild, controlled conditions (0-40°C), minimizing energy costs and improving plant safety. This makes it a preferred precursor over more reactive or thermally sensitive analogs where the primary driver is cost-per-kilogram and process robustness.

Streamlining Pharmaceutical Synthesis by Avoiding Protecting Groups

When building complex pharmaceutical scaffolds, avoiding unnecessary protection-deprotection steps is critical for process efficiency. By using 2-chlorothiazole instead of 2-aminothiazole, chemists can directly access an electrophilic handle for key bond-forming reactions without managing the reactivity of an amino group. This simplifies the synthetic route, reduces step count, and minimizes potential impurities, justifying its selection in process development.

Enabling Specific Cross-Coupling Pathways Where Other Halides Underperform

In synthetic challenges where standard Suzuki conditions with bromo-analogs give poor yields or significant byproducts, 2-chlorothiazole provides a crucial alternative. As demonstrated in the synthesis of bithiazole structures, employing 2-chlorothiazole in a Stille coupling protocol can significantly outperform the Suzuki coupling of 2-bromothiazole, leading to higher yields and cleaner reaction profiles. This makes it the material of choice for specific, challenging C-C bond formations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
Process-designed intermediate
Thermal stability and safety at scale
Medicinal chemistry library expansion
Pd-catalyzed cross-coupling site
Suzuki-Miyaura coupling versatility
Regioselective nucleophilic substitution
2-position reactivity
Predicted ranking over 4-/5-substituted isomers
Fluorescent probe development
Chlorine as conjugation handle
Photophysical stability after derivatization

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.3%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

3034-52-4

Wikipedia

2-chlorothiazole

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